molecular formula C22H23FN2O4S B2427384 4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE CAS No. 862738-29-2

4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE

Cat. No.: B2427384
CAS No.: 862738-29-2
M. Wt: 430.49
InChI Key: FQQRUWCUNADMSQ-UHFFFAOYSA-N
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Description

4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a fluorophenyl group, a sulfonyl group, an oxazole ring, and a morpholine ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE typically involves multiple steps, starting with the preparation of the oxazole ring The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide The fluorophenyl and p-tolyl groups are introduced through substitution reactions, while the sulfonyl group is added via sulfonation

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs or bioactive molecules.

    Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The oxazole and morpholine rings can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((4-Chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine
  • 4-(4-((4-Bromophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine
  • 4-(4-((4-Methylphenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine

Uniqueness

4-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds with different substituents

Properties

IUPAC Name

4-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S/c1-14-4-6-17(7-5-14)20-24-21(30(26,27)19-10-8-18(23)9-11-19)22(29-20)25-12-15(2)28-16(3)13-25/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQRUWCUNADMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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